![molecular formula C16H26N2O B1418910 4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline CAS No. 1154967-97-1](/img/structure/B1418910.png)
4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline
Overview
Description
“4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline” is a chemical compound with the molecular formula C16H26N2O . Its molecular weight is 262.39 .
Molecular Structure Analysis
The molecular structure analysis of this compound could not be found in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the searched resources .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the searched resources .Scientific Research Applications
Aniline Derivatives in Pharmaceutical and Environmental Sciences
Aniline and its derivatives have been extensively studied for their applications in pharmaceuticals and environmental sciences. For instance, aniline derivatives such as paracetamol (acetaminophen) have significant roles in medical applications, particularly as analgesics and antipyretics. The synthesis, reactions, and applications of paracetamol highlight the importance of aniline derivatives in drug development and the synthesis of organic compounds (Iwuozor, 2019).
Furthermore, aniline and its derivatives are critical intermediates in the pharmaceutical and dye industries, necessitating efficient removal methods from wastewater due to their potential detrimental effects. Advanced oxidation processes (AOPs) have been identified as cost-effective and efficient technologies for eliminating aniline derivatives from waste streams, underscoring the environmental implications and management strategies of these compounds (Chaturvedi & Katoch, 2020).
Application in Analytical and Biochemical Studies
The compound's structure suggests potential for use in analytical and biochemical studies. For example, derivatives of aniline have been employed as chemosensors for various analytes, taking advantage of their fluorescent properties. The development of chemosensors based on aniline derivatives illustrates the versatility of these compounds in detecting metal ions, anions, and neutral molecules, which could extend to 4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline and its analogs (Roy, 2021).
Additionally, the role of aniline derivatives in the synthesis of functionalized azole compounds through the chemical fixation of CO2 highlights the potential of 4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline in contributing to green chemistry and carbon capture technologies (Vessally et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-[[oxan-2-ylmethyl(propan-2-yl)amino]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-13(2)18(12-16-5-3-4-10-19-16)11-14-6-8-15(17)9-7-14/h6-9,13,16H,3-5,10-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSRLKVYONMKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCO1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





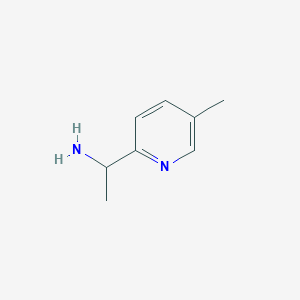
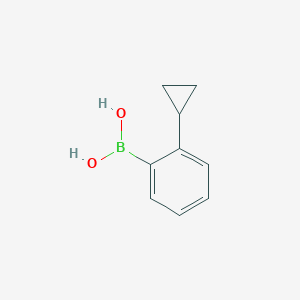
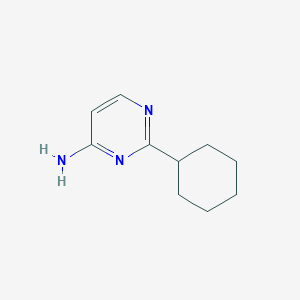
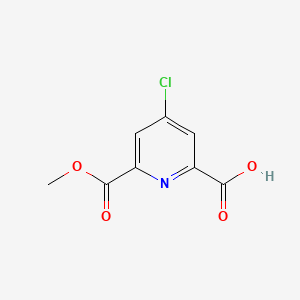
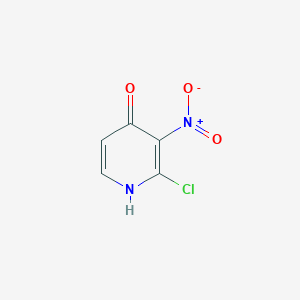
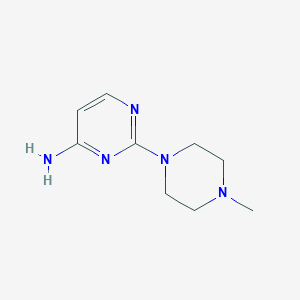
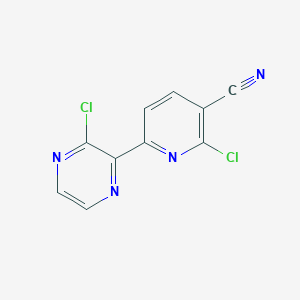


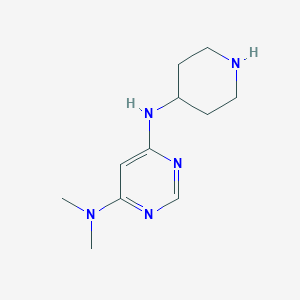
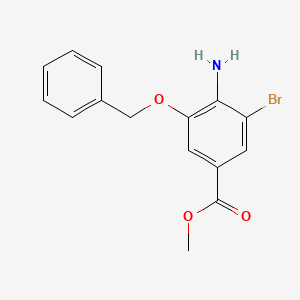
![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)